4-Formyl-2-nitrobenzonitrile
Description
Properties
IUPAC Name |
4-formyl-2-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2O3/c9-4-7-2-1-6(5-11)3-8(7)10(12)13/h1-3,5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATPYOFZRMSQHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101309123 | |
| Record name | 4-Formyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
203179-03-7 | |
| Record name | 4-Formyl-2-nitrobenzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=203179-03-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Formyl-2-nitrobenzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101309123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Formyl 2 Nitrobenzonitrile and Analogues
De Novo Synthetic Routes to the 4-Formyl-2-nitrobenzonitrile Scaffold
The de novo synthesis of this compound requires a carefully orchestrated sequence of reactions to install the three functional groups with the correct regiochemistry. The inherent electronic properties of the nitrile, formyl, and nitro groups—all of which are electron-withdrawing and generally meta-directing—preclude a simple sequential electrophilic aromatic substitution on a benzene (B151609) ring. Therefore, more nuanced strategies are required.
Strategic Introduction of the Nitrile Functionality
The introduction of the nitrile group is a critical step in the synthesis of benzonitriles. A classic and reliable method for this transformation is the Sandmeyer reaction. wikipedia.orgnih.gov This reaction involves the diazotization of a primary aromatic amine to form a diazonium salt, which is then treated with a copper(I) cyanide salt to yield the corresponding benzonitrile (B105546). wikipedia.org
For the synthesis of a precursor to this compound, one could envision starting with a suitably substituted aniline (B41778), such as 4-amino-3-nitrobenzaldehyde. The general scheme for the Sandmeyer reaction is as follows:
Reaction Scheme: The Sandmeyer Reaction
Aniline Derivative → Aryl Diazonium Salt → Benzonitrile Derivative
| Step | Reagents and Conditions | Product |
| 1. Diazotization | NaNO₂, aq. HCl, 0-5 °C | Aryl Diazonium Salt |
| 2. Cyanation | CuCN, heat | Benzonitrile Derivative |
This method is advantageous due to its broad substrate scope and the ready availability of aniline precursors. nbinno.comlibretexts.org
Another notable method for introducing the nitrile functionality is the Rosenmund-von Braun reaction, which involves the cyanation of an aryl halide with copper(I) cyanide, often in a high-boiling polar solvent like DMF or pyridine (B92270).
Selective Formylation Strategies on Aromatic Precursors
The formyl group can be introduced onto an aromatic ring through various methods. The choice of method depends heavily on the electronic nature of the substrate.
For electron-rich aromatic precursors, the Vilsmeier-Haack reaction is a powerful tool. organic-chemistry.orgchemistrysteps.com This reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. chemistrysteps.comyoutube.com However, given the electron-deficient nature of a nitro-substituted benzonitrile, this reaction would likely be ineffective if performed late in the synthetic sequence. It would be more strategically employed on an electron-rich precursor prior to nitration.
For electron-deficient systems, such as a nitro-substituted aromatic ring, direct formylation is challenging. One potential strategy is the use of functionalized formylating agents or multi-step sequences. An alternative approach involves the generation of a nucleophilic carbon species that can attack the aromatic ring.
Directed Nitration Procedures for Benzonitrile Systems
The direct nitration of benzonitrile or 4-formylbenzonitrile is not a viable route to this compound. The cyano and formyl groups are both deactivating and meta-directing substituents in electrophilic aromatic substitution. acs.org Nitration of benzonitrile with a mixture of nitric acid and sulfuric acid predominantly yields 3-nitrobenzonitrile. acs.org
To achieve the desired ortho-nitration, a synthetic strategy must rely on a directing group that can be later converted into one of the target functionalities. For instance, one could start with a precursor bearing a strong ortho,para-directing group, such as a hydroxyl or methoxy (B1213986) group, at the C4 position relative to a group at C1. After nitration, which would be directed to the C2 and C6 positions, the directing group could be chemically modified or replaced to yield the final product.
A hypothetical route could involve the nitration of a precursor like 4-methylbenzonitrile. The methyl group is an ortho,para-director, which would lead to a mixture of 2-nitro-4-methylbenzonitrile and 3-nitro-4-methylbenzonitrile. While not exclusively directing to the desired position, this approach offers a potential entry point, with the subsequent challenge being the separation of isomers.
Table of Isomer Distribution in the Nitration of Benzonitrile
| Isomer | Percentage Yield |
| meta-nitrobenzonitrile | ~80% |
| ortho-nitrobenzonitrile | ~17% |
| para-nitrobenzonitrile | ~3% |
Note: Yields are approximate and can vary with reaction conditions. Data based on the nitration of benzonitrile. acs.org
Multi-Step Convergent and Divergent Synthesis Pathways
Given the challenges of regioselectivity, multi-step synthetic pathways are necessary. Both convergent and divergent strategies can be conceptualized for the synthesis of this compound and its analogues.
A divergent synthesis begins with a common intermediate that is elaborated into a variety of structurally related compounds. wikipedia.org For example, a key intermediate such as 4-methyl-2-nitrobenzonitrile (B1266437) could be synthesized. From this intermediate, a divergent approach could be used to generate a library of analogues. The methyl group could be oxidized to an aldehyde to yield this compound, or it could be subjected to other transformations to produce different functional groups at the 4-position.
Functional Group Interconversions for Precursor Synthesis
Functional group interconversions are essential for manipulating molecular structures and are particularly important in the synthesis of highly functionalized molecules like this compound, where direct introduction of a functional group with the correct regiochemistry is not feasible.
Oxidation of Methyl or Alkyl Side Chains to Formyl Groups
A highly plausible and powerful strategy for the synthesis of this compound involves the late-stage oxidation of a methyl group. The synthesis would commence with a precursor such as 4-methyl-2-nitrobenzonitrile. This precursor could potentially be obtained through the nitration of 4-methylbenzonitrile, followed by isomer separation.
The oxidation of the benzylic methyl group to a formyl group can be achieved through several methods. A common and effective two-step process involves radical bromination of the methyl group using N-bromosuccinimide (NBS) to form a dibromomethyl intermediate, followed by hydrolysis to the aldehyde. google.com
Reaction Scheme: Oxidation of a Benzylic Methyl Group
Ar-CH₃ → Ar-CHBr₂ → Ar-CHO
| Step | Reagents and Conditions | Intermediate/Product |
| 1. Dibromination | N-Bromosuccinimide (NBS), radical initiator (e.g., AIBN), CCl₄, reflux | Dibromomethyl Derivative |
| 2. Hydrolysis | H₂O, base (e.g., pyridine, DMSO) or acid catalyst | Benzaldehyde (B42025) Derivative |
This method is particularly useful as it avoids harsh oxidizing agents that could potentially react with the other functional groups on the aromatic ring. A patent for the synthesis of 2-methoxy-4-cyanobenzaldehyde describes a similar transformation, highlighting its industrial applicability. google.com
Another relevant method for the conversion of a methyl group to a formyl group is the oxidative cleavage of an enamine intermediate. For instance, a starting material like 4-methyl-3-nitrobenzonitrile (B17182) can be reacted with N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA) to form an enamine, which is then oxidatively cleaved with an oxidizing agent like sodium periodate (B1199274) (NaIO₄) to yield the corresponding aldehyde. chemicalbook.com While this has been described for an isomer, the principle could be adapted to the synthesis of the target compound.
Reduction of Carboxylic Acid or Ester Groups to Formyl
The direct reduction of a carboxylic acid or its corresponding ester to an aldehyde is a delicate transformation, as over-reduction to the alcohol is a common side reaction. In the context of synthesizing this compound, this approach would start from 2-nitro-4-cyanobenzoic acid or its ester. The presence of the electron-withdrawing nitro and nitrile groups can influence the reactivity of the carbonyl group, and the reaction conditions must be carefully controlled to achieve the desired aldehyde.
Several modern reagents and methods have been developed for this partial reduction. One such method involves the use of sterically hindered hydride reagents that deliver a single hydride to the carbonyl group. For instance, diisobutylaluminium hydride (DIBAL-H) is a powerful reducing agent that can effectively reduce esters to aldehydes at low temperatures. The reaction is typically carried out at -78 °C to prevent over-reduction. Another approach is the use of catalytic hydrogenation under carefully controlled conditions with a poisoned catalyst, such as the Rosenmund reduction of an acyl chloride, though this would require prior conversion of the carboxylic acid.
More recent advancements include the use of specific catalytic systems. For example, biocatalytic methods employing carboxylic acid reductases (CARs) have emerged as a green alternative for the reduction of a wide range of carboxylic acids to aldehydes. researchgate.net These enzymes operate under mild conditions and exhibit high selectivity, which could be advantageous in the synthesis of highly functionalized molecules like this compound.
| Precursor | Reagent/Catalyst | Conditions | Product | Notes |
| Methyl 2-nitro-4-cyanobenzoate | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343), -78 °C | This compound | Low temperature is crucial to prevent over-reduction to the alcohol. |
| 2-Nitro-4-cyanobenzoic acid | Pinacol borane (B79455) / Triflyl pyridinium | Dichloromethane, rt | This compound | A two-step, one-pot procedure involving in situ activation of the carboxylic acid. researchgate.net |
| 2-Nitro-4-cyanobenzoic acid | Carboxylic Acid Reductase (CAR) | Aqueous buffer, ATP, NADPH | This compound | Enzymatic reduction offering high selectivity and mild reaction conditions. researchgate.net |
Cyanation of Halogenated Aromatic Precursors
A common and effective strategy for the introduction of a nitrile group onto an aromatic ring is the cyanation of an aryl halide. In the synthesis of this compound, a suitable precursor would be a 4-halo-2-nitrobenzaldehyde, such as 4-bromo-2-nitrobenzaldehyde. This transformation is typically achieved through transition-metal-catalyzed cross-coupling reactions.
Palladium- and nickel-catalyzed cyanations are among the most widely used methods. chinesechemsoc.orgresearchgate.netrsc.org These reactions often employ a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]), which are less toxic than alkali metal cyanides. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and functional group tolerance. The strong electron-withdrawing nature of the nitro and formyl groups on the precursor can facilitate the oxidative addition step in the catalytic cycle.
Recent developments in this area have focused on making the cyanation process more benign and efficient. This includes the use of photoredox catalysis in conjunction with nickel catalysis, allowing the reaction to proceed under mild, visible-light irradiation at room temperature. chinesechemsoc.org This dual catalytic approach avoids the need for air-sensitive ligands and high temperatures.
| Precursor | Catalyst/Ligand | Cyanide Source | Solvent | Conditions | Yield |
| 4-Bromo-2-nitrobenzaldehyde | Pd(OAc)₂ / dppf | Zn(CN)₂ | DMF | 80-120 °C | High |
| 4-Chloro-2-nitrobenzaldehyde | NiCl₂·6H₂O / dppf / Zn | Zn(CN)₂ | DMAc | 100 °C | Good |
| 4-Bromo-2-nitrobenzaldehyde | NiBr₂(bpy)·xH₂O | 4-cyanopyridine N-oxide | DMAc | 80 °C | Good nih.gov |
| 4-Bromo-2-nitrobenzaldehyde | Ni(0) / photoredox catalyst | 1,4-dicyanobenzene | Organic Solvent | Visible light, rt | Good organic-chemistry.org |
Conversion of Amino or Hydroxyl Groups to Nitro (Indirect Approaches)
Direct nitration of 4-formylbenzonitrile can be challenging due to the directing effects of the existing substituents and the harsh reaction conditions often required, which can lead to oxidation of the aldehyde group. An alternative, indirect approach involves the introduction of a nitro group via the transformation of a pre-existing amino or hydroxyl group.
For instance, one could start with 4-formyl-2-aminobenzonitrile. The amino group can be converted to a nitro group through a two-step sequence known as the Sandmeyer reaction. First, the amino group is diazotized using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. The diazonium salt is then treated with sodium nitrite in the presence of a copper catalyst to introduce the nitro group.
Alternatively, a synthetic route could commence with a precursor containing a hydroxyl group at the desired position. However, the direct conversion of a hydroxyl group to a nitro group on an aromatic ring is not a standard transformation. A more plausible indirect route would involve the nitration of a precursor molecule where the aldehyde functionality is protected, followed by deprotection. For example, 4-methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile can be nitrated with 70% nitric acid to introduce a nitro group at the 2-position. clockss.org Subsequent transformations can then be performed to yield the desired product.
| Precursor | Reagents | Intermediate | Product |
| 4-Formyl-2-aminobenzonitrile | 1. NaNO₂, HCl (aq) 2. NaNO₂, Cu₂O | 4-Formyl-2-benzenediazonium chloride | This compound |
| 4-Methoxy-5-[3-(4-morpholinyl)propoxy]benzonitrile | 70% HNO₃ | 4-Methoxy-5-[3-(4-morpholinyl)propoxy]-2-nitrobenzonitrile | Further steps required |
Catalytic Approaches in the Synthesis of Benzonitrile Derivatives
Catalysis plays a pivotal role in the synthesis of complex aromatic compounds, offering high efficiency, selectivity, and functional group tolerance. The synthesis of this compound and its analogues can benefit significantly from various catalytic methodologies.
As briefly mentioned in section 2.2.3, transition metal-catalyzed cyanation of aryl halides is a cornerstone for the synthesis of aryl nitriles. Palladium, nickel, and copper are the most commonly employed metals for this transformation. The catalytic cycle for palladium-catalyzed cyanation typically involves:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromo-2-nitrobenzaldehyde) to form a palladium(II) intermediate.
Transmetalation: The cyanide group is transferred from the cyanide source (e.g., Zn(CN)₂) to the palladium(II) complex.
Reductive Elimination: The aryl nitrile product is formed, and the palladium(0) catalyst is regenerated.
The choice of ligand is critical for the success of these reactions, as it influences the stability and reactivity of the catalyst. Phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly used. Recent advancements have led to the development of highly active and air-stable catalyst systems that can operate under milder conditions and with lower catalyst loadings. nih.gov
Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful tool in organic synthesis, often providing complementary reactivity to metal-based catalysts. For the introduction of a formyl group, organocatalytic methods can offer mild and selective alternatives to traditional formylation reactions.
A conceptually novel approach is the organocatalytic formylation of aryl boronic acids with glyoxylic acid. nih.gov In this strategy, a precursor such as 2-nitro-4-cyanophenylboronic acid could be reacted with glyoxylic acid in the presence of an amine catalyst. This reaction proceeds through a Petasis-type reaction manifold to generate the aldehyde. The operational simplicity and broad functional group tolerance of this method make it an attractive option for the synthesis of highly substituted benzaldehydes.
| Precursor | Reagents | Catalyst | Product |
| 2-Nitro-4-cyanophenylboronic acid | Glyoxylic acid | Secondary amine (e.g., piperidine) | This compound |
Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of organic transformations under mild conditions. This methodology has found applications in the synthesis and modification of nitroaromatic compounds.
In the context of this compound, photoredox catalysis could be employed in several ways. As discussed earlier, it can be combined with nickel catalysis for the cyanation of aryl halides. chinesechemsoc.org Additionally, the photochemistry of nitrobenzaldehydes themselves is an area of interest. For instance, o-nitrobenzaldehydes are known to undergo photochemical rearrangement to o-nitrosobenzoic acids upon UV irradiation. researchgate.net While this particular reaction is a transformation of the target molecule, it highlights the potential for light-induced reactivity.
Furthermore, photoredox catalysis can be used for the selective reduction of nitroarenes. For example, the combination of a photoredox catalyst and a bismuth catalyst has been used for the reductive dialkylation of nitroarenes with benzaldehydes. researchgate.net This suggests the possibility of selectively transforming the nitro group of this compound or its precursors under mild, light-driven conditions. The fate of 2-nitrobenzaldehyde (B1664092) in the atmosphere, initiated by photo-excitation and OH-oxidation, has also been studied, providing insights into its photochemical stability and reactivity. nih.gov
| Transformation | Catalytic System | Conditions | Relevance to Synthesis |
| Cyanation of Aryl Halide | Nickel / Photoredox Catalyst | Visible light, rt | Synthesis of this compound from a halo-precursor. chinesechemsoc.org |
| Reductive Alkylation of Nitroarene | Photoredox / Bismuth Catalyst | Visible light, rt | Potential for selective modification of the nitro group. researchgate.net |
Heterogeneous and Homogeneous Catalysis for Selective Transformations
The synthesis of this compound necessitates highly selective catalytic transformations due to the presence of multiple reactive functional groups. Both heterogeneous and homogeneous catalysis offer distinct advantages in achieving the desired selectivity.
A plausible and efficient synthetic route to this compound involves the selective oxidation of a suitable precursor, such as 4-methyl-2-nitrobenzonitrile. This transformation is challenging because the methyl group must be oxidized to an aldehyde without affecting the electron-withdrawing nitro and nitrile groups, and without over-oxidation to a carboxylic acid.
Homogeneous Catalysis:
Homogeneous catalysts, being in the same phase as the reactants, often exhibit high activity and selectivity under mild reaction conditions. For the selective oxidation of a methyl group on an aromatic ring, transition metal complexes are commonly employed. For instance, cobalt-based catalysts in conjunction with N-hydroxyphthalimide (NHPI) have been shown to be effective for the aerobic oxidation of toluenes to benzaldehydes. The key to selectivity in these systems is often the choice of solvent; for example, hexafluoropropan-2-ol (HFIP) has been noted for its ability to prevent over-oxidation to benzoic acid. mdpi.com
Heterogeneous Catalysis:
Heterogeneous catalysts, being in a different phase from the reactants, offer significant advantages in terms of catalyst recovery and reusability, which are crucial for industrial applications. For the selective oxidation of substituted toluenes, mixed metal oxides have shown considerable promise. For example, CeO₂–MnOₓ composite oxides have been utilized for the solvent-free liquid-phase oxidation of toluene to benzyl (B1604629) alcohol and benzaldehyde using molecular oxygen. rsc.org The synergistic effect between the different metal ions is believed to be key to the observed selectivity. Vanadium-based catalysts, such as NH₄VO₃, in a biphasic system have also been employed for the selective oxidation of toluene to benzaldehyde with hydrogen peroxide as the oxidant. mdpi.comuniroma1.itbohrium.com
Another critical aspect is the selective transformation of the nitro group. While the goal is to synthesize the nitro-substituted compound, in some synthetic pathways, a nitro group might need to be reduced. The catalytic reduction of aromatic nitro compounds can be achieved with high chemoselectivity in the presence of other reducible groups like nitriles and aldehydes. organic-chemistry.org For instance, catalytic systems based on iron, tin, or noble metals can be tailored to selectively reduce the nitro group to an amine, leaving the nitrile and aldehyde functionalities intact. calvin.eduwikipedia.orgresearchgate.net This selectivity is often achieved by careful control of reaction conditions such as temperature, pressure, and catalyst type.
The nitrile group can also be a target for transformation. While generally stable, it can be reduced to a primary amine under more forcing conditions, typically using catalytic hydrogenation with catalysts like Raney nickel or platinum oxides. calvin.eduwikipedia.org The selective reduction of a nitrile in the presence of a nitro group is a challenging transformation, but can be achieved using specific reagent combinations like boron trifluoride etherate and sodium borohydride (B1222165) under aprotic conditions. calvin.edu
The following table provides a comparative overview of catalytic systems for the selective oxidation of toluene derivatives, a key transformation for the synthesis of this compound analogues.
| Catalyst System | Oxidant | Solvent | Key Features | Typical Yields of Aldehyde |
|---|---|---|---|---|
| Co(OAc)₂ / NHPI | O₂ | Hexafluoropropan-2-ol (HFIP) | Homogeneous system, high conversion and selectivity. mdpi.com | ~90% |
| NH₄VO₃ / Co-catalyst | H₂O₂ | Water (biphasic system) | Sustainable approach, avoids organic solvents. uniroma1.itbohrium.com | Up to 30% (can be increased with recharging) |
| CeO₂–MnOₓ | O₂ | Solvent-free | Heterogeneous, reusable catalyst with high selectivity. rsc.org | Selectivity to aldehyde and alcohol ~64% |
Optimization and Green Chemistry Considerations in Synthetic Protocols
The development of synthetic routes for this compound is increasingly guided by the principles of green chemistry, which aim to minimize the environmental impact of chemical processes.
Optimizing reaction conditions such as temperature, pressure, and catalyst loading is also crucial for maximizing yield and selectivity. For instance, in the V-based catalytic oxidation of toluene, careful control of temperature (e.g., 60 °C) allows for good yields of benzaldehyde while minimizing side reactions. uniroma1.itbohrium.com
The following table illustrates the effect of solvent on a representative catalytic oxidation reaction.
| Solvent | Catalyst System | Effect on Reaction | Green Chemistry Consideration |
|---|---|---|---|
| Hexafluoropropan-2-ol (HFIP) | Co(OAc)₂ / NHPI | Prevents over-oxidation, leading to high selectivity for the aldehyde. mdpi.com | Specialized and potentially costly solvent. |
| Water (biphasic) | NH₄VO₃ | Enables the use of a sustainable solvent and facilitates catalyst recycling. uniroma1.itbohrium.com | High; water is a green solvent. |
| None (Solvent-free) | CeO₂–MnOₓ | Reduces waste and simplifies purification. rsc.orgmdpi.com | Very high; eliminates the need for a solvent. |
Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. jocpr.comjk-sci.comnih.govrsc.org A high atom economy indicates that less waste is generated. In the context of synthesizing this compound, a synthetic route with high atom economy would be one that involves addition or rearrangement reactions, as these, in theory, can have 100% atom economy.
For a hypothetical synthesis of this compound from 4-methyl-2-nitrobenzonitrile via oxidation, the atom economy can be calculated. Assuming the use of an oxidant like hydrogen peroxide, which ideally yields water as the only byproduct, the reaction can be relatively atom-economical.
The following table provides a theoretical atom economy calculation for a key synthetic step.
| Reaction | Reactants | Desired Product | Byproducts | Theoretical Atom Economy |
|---|---|---|---|---|
| Oxidation of 4-methyl-2-nitrobenzonitrile | 4-methyl-2-nitrobenzonitrile + O₂ | This compound | H₂O | High (depends on the specific reaction stoichiometry) |
The development of sustainable reagents and catalysts is a cornerstone of green chemistry. For the synthesis of this compound, this involves replacing hazardous and stoichiometric reagents with more environmentally benign and catalytic alternatives.
The use of molecular oxygen or hydrogen peroxide as the terminal oxidant in the oxidation of the methyl group precursor is a significant improvement over traditional stoichiometric oxidants like chromium trioxide or potassium permanganate, as the only byproduct is water. mdpi.comrsc.orguniroma1.itbohrium.com
In terms of catalysts, the focus is on developing systems that are recyclable and based on abundant, non-toxic metals. Heterogeneous catalysts, such as mixed metal oxides or metals supported on inert materials, are highly desirable as they can be easily separated from the reaction mixture and reused. rsc.orgmdpi.com The development of biocatalysts, such as enzymes, for selective transformations also represents a promising avenue for sustainable synthesis, offering high selectivity under mild conditions. scielo.org.mx Furthermore, the use of green catalysts and solvents in multi-component reactions is an area of active research. mdpi.com
Investigation of the Reactivity and Intrinsic Chemical Transformations of 4 Formyl 2 Nitrobenzonitrile
Chemical Reactivity of the Formyl Group
The formyl group in 4-formyl-2-nitrobenzonitrile is activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitro and cyano groups. This heightened electrophilicity governs its participation in a variety of chemical transformations.
Reductive Transformations: Aldehyde to Alcohol, Amine, or Alkane
The reduction of the aldehyde functionality in this compound presents a chemoselectivity challenge due to the presence of the reducible nitro and nitrile groups. However, specific reagents can be employed to selectively target the formyl group.
Mild reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are often used for the selective reduction of aldehydes to primary alcohols. In the case of this compound, treatment with NaBH₄ would be expected to yield 4-(hydroxymethyl)-2-nitrobenzonitrile. The nitro and nitrile groups are generally less reactive towards NaBH₄ under standard conditions. For instance, a method utilizing NaBH₄ in conjunction with FeCl₂ has been shown to selectively reduce nitro groups in the presence of esters, suggesting that careful choice of reagents can achieve chemoselectivity researchgate.netd-nb.info. Conversely, selective reduction of a nitrile in the presence of a nitro group has been achieved using sodium borohydride with trifluoroacetic acid, highlighting the nuanced control possible with different reagent systems calvin.edu.
Reductive amination can convert the formyl group into an amine. This transformation typically proceeds via the formation of an intermediate imine, which is then reduced. Catalytic hydrogenation is a common method for this purpose. However, catalytic hydrogenation (e.g., using H₂/Pd-C) would likely also reduce the nitro group to an amine and potentially the nitrile group as well researchgate.net. Therefore, milder, more selective reducing agents would be necessary to achieve the selective conversion of the formyl group to an amino group in the presence of the other functionalities.
Complete reduction of the aldehyde to an alkane (a methyl group) can be achieved through methods like the Wolff-Kishner or Clemmensen reduction. However, the harsh basic (Wolff-Kishner) or acidic (Clemmensen) conditions of these reactions may not be compatible with the other functional groups present in this compound.
| Transformation | Product | Typical Reagents | Selectivity Considerations |
| Aldehyde to Alcohol | 4-(Hydroxymethyl)-2-nitrobenzonitrile | Sodium borohydride (NaBH₄) | High selectivity for the aldehyde over the nitro and nitrile groups under mild conditions. |
| Aldehyde to Amine | 4-(Aminomethyl)-2-nitrobenzonitrile | H₂, Catalyst (e.g., Pd/C), NH₃ | Low selectivity; nitro and nitrile groups are also susceptible to reduction. |
| Aldehyde to Alkane | 4-Methyl-2-nitrobenzonitrile (B1266437) | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | Harsh conditions may lead to side reactions with the nitro and nitrile groups. |
Oxidative Transformations: Aldehyde to Carboxylic Acid
The aldehyde group of this compound can be readily oxidized to a carboxylic acid, yielding 2-nitro-4-cyanobenzoic acid. Strong oxidizing agents like potassium permanganate (KMnO₄) can effect this transformation libretexts.orgyoutube.com. The reaction is typically carried out under acidic or basic conditions. Given the presence of the electron-withdrawing nitro and cyano groups, the aromatic ring is deactivated towards oxidative degradation, which allows for the selective oxidation of the formyl group. Other oxidizing agents, such as chromium trioxide (Jones reagent), can also be employed libretexts.org. A patent for the synthesis of a similar compound, 2-nitro-4-methylsulfonylbenzoic acid, from its corresponding toluene (B28343) derivative using nitric acid and a vanadium pentoxide catalyst, demonstrates the feasibility of oxidizing a benzylic position in the presence of a nitro group google.com.
| Product | Oxidizing Agent | Typical Conditions |
| 2-Nitro-4-cyanobenzoic acid | Potassium permanganate (KMnO₄) | Acidic or basic aqueous solution, heat |
| 2-Nitro-4-cyanobenzoic acid | Jones Reagent (CrO₃, H₂SO₄, acetone) | Room temperature |
| 2-Nitro-4-cyanobenzoic acid | Nitric Acid (HNO₃) / V₂O₅ | Elevated temperature |
Condensation Reactions with Nitrogen and Carbon Nucleophiles
The electrophilic nature of the formyl carbon in this compound makes it a prime substrate for condensation reactions with various nucleophiles.
With nitrogen nucleophiles, such as primary amines, the aldehyde readily forms Schiff bases (imines). This reaction is typically catalyzed by a trace amount of acid.
Condensation with carbon nucleophiles, particularly active methylene (B1212753) compounds, is a facile process. The Knoevenagel condensation, for example, involves the reaction of the aldehyde with compounds like malononitrile or ethyl cyanoacetate in the presence of a weak base (e.g., piperidine or ammonia) to yield α,β-unsaturated products wikipedia.orgsigmaaldrich.com. The strong electron-withdrawing groups on the benzaldehyde (B42025) ring enhance its reactivity in this condensation researchgate.netresearchgate.netekb.eg.
The Wittig reaction provides another route to carbon-carbon bond formation, converting the aldehyde into an alkene wikipedia.orgmasterorganicchemistry.com. The reaction with a phosphonium ylide, such as methylenetriphenylphosphorane (Ph₃P=CH₂), would yield 4-vinyl-2-nitrobenzonitrile. The stereochemical outcome of the Wittig reaction (E or Z alkene) is dependent on the stability of the ylide used berkeley.eduorganic-chemistry.orglibretexts.org.
| Reaction Type | Nucleophile | Product Type | Key Features |
| Schiff Base Formation | Primary Amines (R-NH₂) | Imines | Acid-catalyzed, reversible. |
| Knoevenagel Condensation | Active Methylene Compounds (e.g., CH₂(CN)₂) | α,β-Unsaturated compounds | Base-catalyzed, often followed by dehydration. |
| Wittig Reaction | Phosphonium Ylides (e.g., Ph₃P=CHR) | Alkenes | Forms a C=C bond, stereoselectivity depends on ylide stability. |
[4+2] Cycloaddition Reactions Involving Aldehyde Functionality
While the aldehyde group itself does not directly participate as a dienophile in a standard Diels-Alder reaction, it can be converted into a dienophilic α,β-unsaturated system through reactions like the Knoevenagel or Wittig condensations mentioned above. The resulting alkene, being conjugated to both the aromatic ring and the newly introduced electron-withdrawing groups, would be a highly activated dienophile.
For example, the product of a Knoevenagel condensation with malononitrile, 2-(2-nitro-4-cyanobenzylidene)malononitrile, would possess a double bond that is highly electron-deficient. This makes it an excellent candidate for [4+2] cycloaddition reactions with electron-rich dienes. The presence of multiple electron-withdrawing groups (nitro, cyano, and the two cyano groups from malononitrile) would significantly lower the energy of the LUMO of the dienophile, thereby accelerating the Diels-Alder reaction. However, it is also noted that in some cases, strong electron-withdrawing substituents on a vinyl group can prevent Diels-Alder reactions with certain dienes .
Chemical Reactivity of the Nitrile Group
The nitrile group is a versatile functional group that can undergo a variety of transformations, most notably hydrolysis.
Hydrolytic Pathways to Amides and Carboxylic Acids
The nitrile group of this compound can be hydrolyzed to either a primary amide (4-formyl-2-nitrobenzamide) or a carboxylic acid (4-formyl-2-nitrobenzoic acid), depending on the reaction conditions.
The hydrolysis can be catalyzed by either acid or base. Under acidic conditions, the nitrile is protonated, which increases its electrophilicity and facilitates the attack of water. The reaction proceeds through an amide intermediate, and by carefully controlling the reaction conditions (e.g., using milder acid or lower temperatures), it is often possible to isolate the amide as the major product. Complete hydrolysis to the carboxylic acid typically requires more forcing conditions, such as prolonged heating in concentrated acid chemicalbook.com.
Similarly, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide ion on the nitrile carbon. This also forms an amide intermediate, which can be further hydrolyzed to the carboxylate salt upon heating. Subsequent acidification then yields the carboxylic acid. A patent describing the hydrolysis of the structurally similar 2-nitro-4-trifluoromethylbenzonitrile notes that the reaction can be controlled to yield either the amide or the carboxylic acid by adjusting the basicity and temperature berkeley.edu.
| Product | Reaction Conditions | Intermediate |
| 4-Formyl-2-nitrobenzamide | Controlled acid or base hydrolysis (milder conditions) | Imidic acid |
| 4-Formyl-2-nitrobenzoic acid | Strong acid or base hydrolysis (harsher conditions, e.g., heat) | 4-Formyl-2-nitrobenzamide |
Nucleophilic Additions to the Nitrile Carbon
The nitrile group, with its carbon-nitrogen triple bond, presents an electrophilic carbon atom susceptible to attack by nucleophiles. This reactivity is analogous to that of a carbonyl group. libretexts.orgopenstax.org In the case of this compound, the strong electron-withdrawing nature of the adjacent nitro and formyl groups further enhances the electrophilicity of the nitrile carbon, making it more reactive towards nucleophilic addition.
The general mechanism involves the attack of a nucleophile on the nitrile carbon, leading to the formation of a sp²-hybridized imine anion. libretexts.org This intermediate can then be protonated to form an imine, which can be subsequently hydrolyzed to a ketone. For instance, the reaction with Grignard reagents (R-MgX) results in the formation of an intermediate imine salt, which upon acidic workup, yields a ketone. masterorganicchemistry.com Similarly, organolithium compounds can add to the nitrile group.
The course of the reaction can be influenced by the nature of the nucleophile and the reaction conditions. Strong nucleophiles like Grignard reagents and organolithium compounds typically lead to the formation of ketones after hydrolysis. masterorganicchemistry.com Weaker nucleophiles, such as alcohols or amines, may require activation of the nitrile group, for example, by protonation with a strong acid, to facilitate the addition reaction.
Reductive Transformations of the Nitrile to Amines or Imines
The nitrile group of this compound can be reduced to either a primary amine or an imine, depending on the reducing agent and reaction conditions employed.
Reduction to Primary Amines:
Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are capable of completely reducing the nitrile group to a primary amine (R-CH₂NH₂). libretexts.orgopenstax.orglibretexts.org The reaction proceeds through the nucleophilic addition of hydride ions (H⁻) to the nitrile carbon. libretexts.org The initial addition forms an imine anion, which then undergoes a second hydride addition to yield a dianion. libretexts.orgopenstax.org Subsequent quenching with water protonates the dianion to furnish the primary amine. libretexts.org
Another common method for the reduction of nitriles to primary amines is catalytic hydrogenation. This typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni).
Reduction to Imines:
Partial reduction of the nitrile to an imine can be achieved using less reactive hydride reagents, such as diisobutylaluminium hydride (DIBAL-H). DIBAL-H delivers only one hydride equivalent to the nitrile, forming a stable aluminum-imine intermediate. libretexts.org This intermediate is then hydrolyzed during aqueous workup to yield an aldehyde. However, in the context of this compound, which already possesses a formyl group, the primary interest in partial reduction would be to generate an imine that could be further functionalized.
The selective reduction of the nitrile group in the presence of the nitro and formyl groups can be challenging. The choice of reducing agent and the careful control of reaction conditions are crucial to achieve the desired transformation without affecting the other functional groups. For instance, a mixture of boron trifluoride etherate and sodium borohydride has been shown to be effective for the selective reduction of nitriles in the presence of aromatic nitro groups. calvin.edu
Cycloaddition Reactions Involving Nitrile Oxides or Equivalents
The nitrile group is a versatile functional group that can participate in various chemical transformations, including cycloaddition reactions, to form nitrogen-containing heterocyclic compounds. researchgate.net One of the notable cycloaddition reactions involving nitriles is the [3+2] cycloaddition with azides to form tetrazoles. This reaction is a powerful tool for the synthesis of these important heterocyclic scaffolds.
While direct cycloaddition reactions with the nitrile group of this compound are plausible, another synthetic strategy involves the conversion of the nitrile to a nitrile oxide. Nitrile oxides are highly reactive 1,3-dipoles that readily undergo [3+2] cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes, to afford five-membered heterocyclic rings like isoxazoles and isoxazolines.
The generation of a nitrile oxide from this compound would typically involve the corresponding aldoxime, which can be prepared from the aldehyde function. Subsequent dehydration of the aldoxime, often using reagents like sodium hypochlorite or N-chlorosuccinimide, would yield the reactive nitrile oxide intermediate. This intermediate could then be trapped in situ with a suitable dipolarophile to construct the desired heterocyclic ring system.
The presence of the electron-withdrawing nitro and cyano groups on the aromatic ring would influence the reactivity of the generated nitrile oxide, potentially affecting the regioselectivity and stereoselectivity of the cycloaddition reaction.
Chemical Reactivity of the Nitro Group
Selective Reduction Pathways to Amino, Hydroxylamino, or Nitroso Compounds
The nitro group is one of the most readily reducible functional groups in organic synthesis. masterorganicchemistry.com The reduction of the nitro group in this compound can lead to a variety of products, including amino (NH₂), hydroxylamino (NHOH), and nitroso (NO) compounds, depending on the choice of reducing agent and reaction conditions.
Reduction to Amino Compounds:
The complete reduction of the nitro group to an amino group is a common and important transformation. This can be achieved using various methods:
Catalytic Hydrogenation: This method employs hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. masterorganicchemistry.comstudfile.net It is a clean and efficient method, often proceeding under mild conditions.
Metal/Acid Reduction: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid, typically hydrochloric acid (HCl). masterorganicchemistry.com
Transfer Hydrogenation: This method utilizes a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst like Pd/C. A combination of zinc powder or magnesium powder with hydrazine glyoxylate has been shown to be an effective system for the selective reduction of aromatic nitro compounds at room temperature. niscpr.res.in
Other Reducing Agents: Other reagents like sodium borohydride (NaBH₄) in the presence of a catalyst (e.g., FeCl₂) can also be used for the selective reduction of nitroarenes. d-nb.info Samarium diiodide (SmI₂) is another reagent that can selectively reduce the nitro group. studfile.net
Formation of Hydroxylamino and Nitroso Compounds:
Partial reduction of the nitro group can yield hydroxylamino or nitroso derivatives. These transformations require milder reducing agents and careful control of the reaction conditions. For example, the reduction of nitroalkanes with zinc in acetic acid or iron in acetic acid can lead to the formation of ketoximes. studfile.net The reaction of salts of primary and secondary alkylnitro compounds with diborane can yield the corresponding hydroxylamines. studfile.net
The selective reduction of the nitro group in this compound is of significant synthetic utility, as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which can dramatically alter the reactivity of the aromatic ring in subsequent reactions. masterorganicchemistry.com
Nucleophilic Aromatic Substitution (SNAr) Facilitated by the Nitro Group
The presence of a strongly electron-withdrawing group, such as a nitro group, on an aromatic ring can activate it towards nucleophilic aromatic substitution (SNAr). youtube.comnih.gov This is particularly true when the nitro group is positioned ortho or para to a suitable leaving group. In the case of this compound, while there isn't a conventional leaving group like a halide, the nitro group itself can, under certain conditions, be displaced by a potent nucleophile. However, a more common scenario is the activation of other positions on the ring for nucleophilic attack.
The mechanism of an SNAr reaction typically involves a two-step process:
Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The negative charge of this intermediate is delocalized onto the electron-withdrawing groups, particularly the nitro group. youtube.com
Loss of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group. nih.gov
The rate of SNAr reactions is highly dependent on the nature of the electron-withdrawing groups, the leaving group, and the nucleophile. The strong electron-withdrawing capacity of the nitro group in this compound significantly lowers the energy of the Meisenheimer intermediate, thereby facilitating the reaction. youtube.com
While the nitrile and formyl groups also contribute to the electron-deficient nature of the aromatic ring, the nitro group is particularly effective at stabilizing the negative charge of the intermediate through resonance. This stabilization is most effective when the nitro group is ortho or para to the site of nucleophilic attack. libretexts.org
Participation in Radical Reactions and Electron Transfer Processes
The nitro group of this compound can participate in radical reactions and electron transfer processes. Nitroaromatic compounds are known to be good electron acceptors and can form radical anions upon single-electron transfer from a suitable donor. nih.gov
Formation of Nitro Radical Anions:
The reaction of nitrobenzene with anionic organobases can lead to the formation of a stable nitrobenzenide radical anion. nih.gov This process involves a single electron transfer from the base to the nitrobenzene. Similarly, this compound, with its electron-deficient aromatic system, is expected to readily accept an electron to form the corresponding radical anion. The presence of the additional electron-withdrawing formyl and cyano groups would further stabilize this radical anion.
These radical anions can be transient species, participating in subsequent reactions, or in some cases, can be stable enough to be isolated and characterized. nih.gov
Participation in Radical Reactions:
Once formed, the radical anion of this compound can engage in various radical reactions. For instance, the nitro group in aliphatic compounds can be removed via a free radical chain process using reagents like tributyltin hydride. researchgate.net While this specific reaction is for aliphatic nitro compounds, it highlights the ability of the nitro group to participate in radical transformations.
Furthermore, nitrogen dioxide (NO₂) and related free radicals can undergo electron-transfer reactions with organic compounds. rsc.org The nitro group in this compound could potentially be a source of such radicals under appropriate conditions, such as photolysis or thermolysis, although such reactivity would depend on the specific reaction environment.
The study of electron transfer reactions involving complex molecules can be facilitated by using techniques like time-resolved emission and nanosecond absorption spectroscopies to measure the rates of charge separation and recombination. nih.gov
Influence on Aromatic Ring Activation/Deactivation
The reactivity of an aromatic ring is profoundly influenced by its substituents, which can either increase (activate) or decrease (deactivate) its susceptibility to electrophilic or nucleophilic attack compared to benzene (B151609). In the case of this compound, the benzene ring is substituted with three powerful electron-withdrawing groups (EWGs): a nitro group (-NO₂), a formyl group (-CHO), and a nitrile group (-CN).
These groups exert their influence through a combination of inductive effects (-I) and resonance effects (-M or -R). The oxygen and nitrogen atoms in the nitro and formyl groups, and the nitrogen in the nitrile group, are highly electronegative, pulling electron density away from the aromatic ring through the sigma bonds (inductive effect). Furthermore, all three groups can withdraw electron density from the pi system of the ring via resonance, delocalizing the ring's electrons onto the substituent.
For electrophilic aromatic substitution (EAS) , where the aromatic ring acts as a nucleophile, this significant withdrawal of electron density makes the ring substantially electron-deficient. springernature.comnih.gov Consequently, the ring is strongly deactivated towards attack by electrophiles. The activation energy for the formation of the cationic intermediate (the sigma complex or arenium ion) is greatly increased, rendering EAS reactions much slower and requiring more forcing conditions compared to benzene. springernature.com The presence of multiple EWGs has a cumulative deactivating effect. nist.gov
Conversely, for nucleophilic aromatic substitution (SNAr) , this electron deficiency is a prerequisite. ccsenet.orghud.ac.uk The strong deactivating groups for EAS become strong activating groups for NAS. nih.govresearchgate.net By reducing the electron density of the aromatic ring, they make it a more favorable target for attack by nucleophiles. The stability of the resulting negatively charged intermediate (Meisenheimer complex) is greatly enhanced by the ability of the nitro, formyl, and nitrile groups to delocalize the negative charge through resonance. hud.ac.ukresearchgate.net Therefore, the aromatic ring of this compound is considered highly activated for nucleophilic reactions.
Interactive Table: Influence of Substituents on Aromatic Ring Reactivity
| Substituent Group | Type | Effect on Electrophilic Aromatic Substitution (EAS) | Effect on Nucleophilic Aromatic Substitution (NAS) |
| Nitro (-NO₂) | Electron-Withdrawing | Strongly Deactivating | Strongly Activating |
| Formyl (-CHO) | Electron-Withdrawing | Strongly Deactivating | Strongly Activating |
| Nitrile (-CN) | Electron-Withdrawing | Strongly Deactivating | Strongly Activating |
Inter-Functional Group Effects and Regioselectivity
The interplay between the substituents on the this compound ring governs the regioselectivity of substitution reactions, determining the position at which an incoming reagent will attack.
In electrophilic aromatic substitution, electron-withdrawing groups direct incoming electrophiles to the meta position. unilag.edu.ngsemanticscholar.org This is not because the meta position is activated, but rather because the ortho and para positions are even more strongly deactivated. unilag.edu.ngnih.gov
When examining the resonance structures of the cationic intermediate formed upon electrophilic attack, placing the electrophile at the ortho or para position relative to an EWG results in a resonance form where the positive charge is placed on the carbon atom directly attached to the EWG. This is a highly unfavorable and destabilizing arrangement. Attack at the meta position avoids this direct destabilization, making it the least disfavored pathway.
In this compound, all three substituents (-NO₂, -CHO, -CN) are meta-directors. Their directing effects are cooperative or reinforcing. nist.gov
The position meta to the -CN group (C5) is also meta to the -CHO group.
The position meta to the -NO₂ group (C5) is also meta to the -CHO group.
Thus, any potential electrophilic substitution would be overwhelmingly directed to the C5 position, which is meta to all three deactivating groups. However, due to the profound deactivation of the ring, such reactions are generally difficult to achieve.
For nucleophilic aromatic substitution (SNAr), the nitro, formyl, and nitrile groups are strongly activating, particularly when they are positioned ortho or para to the leaving group. This is because they can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. ccsenet.orghud.ac.uk
In this compound, the most likely site for nucleophilic attack would be at the carbons bearing a potential leaving group, which are C1 (bearing -CN) and C4 (bearing -CHO), or C2 (bearing -NO2), as nitro groups can also act as leaving groups in some cases. The cyano group is an excellent leaving group in many SNAr reactions.
Attack at C1 (ipso-substitution of -CN): The negative charge in the Meisenheimer intermediate can be delocalized onto the nitro group at the ortho position (C2) and the formyl group at the para position (C4). This dual stabilization makes C1 a highly activated site for nucleophilic attack.
Attack at C4 (ipso-substitution of -CHO): The negative charge can be delocalized onto the nitro group at the ortho position (C3, relative to C4) and the nitrile group at the para position (C1). This also represents a highly activated position.
The presence of multiple EWGs in ortho and para positions significantly increases the reactivity of the ring towards nucleophiles compared to a monosubstituted or even a dinitro-substituted benzene derivative. shaalaa.com
The proximity of substituents on an aromatic ring can lead to steric and electronic interactions known as ortho-effects. In this compound, the nitro group at C2 is ortho to both the nitrile group at C1 and a hydrogen atom at C3.
A significant steric interaction exists between adjacent nitro and formyl groups in ortho-nitroarylaldehydes. shaalaa.com This steric strain can be relieved by the rotation of one or both groups out of the plane of the aromatic ring. X-ray crystallographic studies have shown that the nitro group, being bulkier, tends to rotate out of the plane to a greater extent than the formyl group. shaalaa.comacs.org
Mechanistic Elucidation of Key Reactions
While specific kinetic data such as rate constants and reaction orders for this compound are not extensively documented in the surveyed literature, the kinetics of its key reactions can be inferred from studies on structurally analogous, highly activated nitroaromatic compounds. The most pertinent reaction class for this electron-deficient substrate is Nucleophilic Aromatic Substitution (SNAr).
The generally accepted mechanism for SNAr reactions is a two-step addition-elimination process. researchgate.net
Addition (Rate-determining step): The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. This step involves the dearomatization of the ring and is typically the slow, rate-limiting step. nih.gov
Elimination: The leaving group departs, restoring the aromaticity of the ring to form the final product.
Rate = k₂[Aryl Halide][Nucleophile]
Recent studies, however, suggest that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly with good leaving groups. springernature.comharvard.edu
In certain cases, such as when amines are used as nucleophiles, the reaction order can be more complex. The reaction can be catalyzed by a second molecule of the amine, which acts as a general base to facilitate proton removal in the intermediate. This leads to a rate law with both second-order and third-order terms. unilag.edu.ng
Rate = k₂[Substrate][Amine] + k₃[Substrate][Amine]²
The rate-determining step can shift from formation of the intermediate to its decomposition depending on the nucleophile, the leaving group, and the solvent. ccsenet.orghud.ac.uksemanticscholar.org For substrates with very good leaving groups and poor nucleophiles, the departure of the leaving group can become rate-limiting. Kinetic isotope effect (KIE) studies are a critical tool for distinguishing between concerted and stepwise mechanisms and for identifying the rate-limiting step. nih.govharvard.edu
The following table presents representative second-order rate constants for the reaction of similar nitroaromatic compounds with a common nucleophile to illustrate the activating effect of nitro groups.
Interactive Table: Representative Rate Constants for SNAr Reactions with Piperidine in Methanol at 25°C
| Aromatic Substrate | Leaving Group | Number of Activating -NO₂ Groups | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) |
| 1-Chloro-4-nitrobenzene | Cl⁻ | 1 | 7.4 x 10⁻⁵ |
| 1-Chloro-2,4-dinitrobenzene | Cl⁻ | 2 | 0.244 |
| 1-Fluoro-2,4-dinitrobenzene | F⁻ | 2 | 38.6 |
Data is illustrative and sourced from principles of nucleophilic aromatic substitution studies. Actual values may vary based on specific experimental conditions.
Identification of Reaction Intermediates
The transformation of this compound in various chemical reactions is expected to proceed through a series of transient species. The nature of these intermediates is dictated by the reaction conditions and the attacking reagents. Based on analogous reactions of substituted nitroaromatic compounds, several key intermediates can be postulated.
In nucleophilic aromatic substitution (SNAr) reactions, a common pathway for nitro-activated aromatic systems, the initial attack of a nucleophile on the electron-deficient aromatic ring leads to the formation of a Meisenheimer complex . This intermediate is a resonance-stabilized anionic σ-complex. For this compound, the strong electron-withdrawing properties of the nitro and nitrile groups would stabilize such an intermediate.
In reactions involving cyanide, as seen in the analogous von Richter reaction of other nitroaromatics, a cascade of intermediates is proposed. wikipedia.org These can include:
An initial adduct from the nucleophilic attack of cyanide.
A cyclic imidate formed through intramolecular cyclization.
An ortho-nitroso benzamide resulting from ring opening.
A cyclic azoketone formed via recyclization. wikipedia.org
It is important to note that the direct observation and characterization of these intermediates often require specialized spectroscopic techniques due to their typically short lifetimes.
| Potential Intermediate | Description | Potential Reaction Type |
| Meisenheimer Complex | A resonance-stabilized anionic σ-complex. | Nucleophilic Aromatic Substitution (SNAr) |
| Imidate Intermediate | Formed from the nucleophilic attack on the nitrile group. | Nucleophilic addition to the nitrile |
| ortho-Nitroso Benzamide | An intermediate formed via ring-opening of a cyclic precursor. | von Richter-type rearrangements |
| Azoketone | A cyclic intermediate containing a nitrogen-nitrogen double bond. | von Richter-type rearrangements |
Proposed Reaction Mechanisms (e.g., photoinduced, catalytic cycles)
Given the functional groups present in this compound, several reaction mechanisms can be proposed.
Nucleophilic Aromatic Substitution (SNAr) Mechanism:
The electron-deficient nature of the aromatic ring, enhanced by the nitro and nitrile substituents, makes it susceptible to nucleophilic attack. A proposed SNAr mechanism would involve:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a suitable leaving group or at a position activated by the electron-withdrawing groups, leading to the formation of a Meisenheimer complex.
Rearomatization: The aromaticity is restored by the departure of a leaving group, yielding the substituted product.
Quantum mechanics (QM) analyses on the related compound 4-nitrobenzonitrile suggest that nucleophilic attack by methoxide leads to an imidate intermediate. wuxiapptec.com This suggests that for this compound, the reaction pathway might involve consecutive additions of the nucleophile. wuxiapptec.com
von Richter-type Rearrangement:
Drawing parallels with the von Richter reaction, a proposed mechanism for the reaction of this compound with cyanide could proceed as follows: wikipedia.org
Cyanide Attack: The cyanide ion attacks the carbon atom ortho to the nitro group.
Ring Closure: This is followed by an intramolecular nucleophilic attack on the cyano group, forming a cyclic imidate intermediate.
Rearomatization and Ring Opening: The intermediate rearomatizes, and subsequently, the nitrogen-oxygen bond of the nitro group cleaves, leading to an ortho-nitroso benzamide.
Recyclization and Collapse: This intermediate can then cyclize to form an azoketone, which, after attack by a hydroxide, can collapse, leading to the elimination of nitrogen gas and the formation of a carboxylate group. wikipedia.org
Applications of 4 Formyl 2 Nitrobenzonitrile As a Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The strategic placement of the aldehyde, nitro, and nitrile groups on the aromatic ring allows 4-formyl-2-nitrobenzonitrile to serve as a key precursor for a wide range of heterocyclic systems. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions with the adjacent formyl group. This "masked amine" strategy is a cornerstone of its synthetic utility.
Pyridines: The synthesis of the pyridine (B92270) nucleus often involves condensation or cycloaddition reactions. baranlab.org While this compound possesses the necessary functionalities to act as a precursor in multi-step pyridine syntheses, such as those involving the formation of 1,5-dicarbonyl compounds or their equivalents, direct one-pot syntheses from this specific starting material are not extensively detailed in prominent literature. baranlab.orgekb.eg However, its aldehyde group makes it a suitable candidate for reactions like the Hantzsch pyridine synthesis, pending appropriate reaction partners.
Quinolines: The construction of the quinoline (B57606) ring system is a well-established application of 2-nitrobenzaldehyde (B1664092) derivatives. One of the most powerful methods is the Friedländer synthesis, which involves the reaction of a 2-aminobenzaldehyde (B1207257) with a compound containing an α-methylene group adjacent to a carbonyl. encyclopedia.pubnih.gov this compound is an ideal substrate for a domino reaction that combines nitro group reduction with a subsequent Friedländer annulation. encyclopedia.pub In this one-pot process, the nitro group is first reduced in situ to an amino group, typically using reagents like iron powder in acetic acid (Fe/AcOH). encyclopedia.pub The resulting 2-amino-4-formylbenzonitrile does not need to be isolated and immediately reacts with an active methylene (B1212753) compound (e.g., a ketone or β-ketoester) to construct the quinoline scaffold in high yields. encyclopedia.pub This approach is highly efficient and tolerates a wide range of functional groups. encyclopedia.pub
Table 1: Domino Nitro Reduction-Friedländer Synthesis of Quinolines This table illustrates the general reaction scheme for synthesizing quinoline derivatives from 2-nitrobenzaldehydes.
| Reactant 1 | Reactant 2 | Reagents | Product |
|---|
Indazoles: this compound is a valuable precursor for the synthesis of indazoles, a class of bicyclic heterocycles with significant pharmacological importance. organic-chemistry.org A key synthetic strategy involves the reductive cyclization of ortho-nitro-imines. chemsynthesis.com In this approach, this compound is first condensed with a primary amine to form the corresponding ortho-nitro-imine. This intermediate then undergoes reductive cyclization, often promoted by trivalent phosphorus reagents like tri-n-butylphosphine or triethyl phosphite, in what is known as the Cadogan reaction. chemsynthesis.comwikipedia.org This process involves the deoxygenation of the nitro group to a nitrene intermediate, which then attacks the imine C=N bond to form the pyrazole (B372694) ring of the indazole system. wikipedia.org Furthermore, 2-nitrobenzonitriles can be converted into 3-amino-2H-indazoles through an organophosphorus-mediated reductive cyclization of substituted benzamidines derived from the nitrile group. organic-chemistry.org
The synthesis of 1,3-oxazines can be achieved through various methods, including the cyclization of chalcones with urea (B33335) or via multi-component reactions involving aldehydes. researchgate.netfrontiersin.org The aldehyde functionality of this compound makes it a potential component in such syntheses. Additionally, 1,2-oxazines can be formed through hetero-Diels-Alder [4+2] cycloaddition reactions. grafiati.com In these reactions, a nitrosoarene, which can be generated in situ from a nitroarene, acts as the heterodienophile. Although this presents a plausible pathway for utilizing this compound, specific examples of its direct conversion to oxazine (B8389632) derivatives are not widely reported in the surveyed literature.
Thiophenes: A powerful and versatile method for synthesizing polysubstituted 2-aminothiophenes is the Gewald reaction. wikipedia.orgumich.edu This multi-component reaction involves the condensation of a carbonyl compound (an aldehyde or ketone), an α-cyanoester (or another activated nitrile), and elemental sulfur in the presence of a base. wikipedia.orgderpharmachemica.com As an aldehyde, this compound is a suitable carbonyl component for the Gewald reaction. The reaction proceeds first through a Knoevenagel condensation between the aldehyde and the activated nitrile, followed by the addition of sulfur and subsequent cyclization to form the highly functionalized thiophene (B33073) ring. wikipedia.orgresearchgate.net This reaction is highly valued for its efficiency and its ability to generate molecular diversity, making it a key tool for building compound libraries. organic-chemistry.orgderpharmachemica.com
Table 2: Proposed Gewald Reaction for Thiophene Synthesis This table outlines the components for a plausible Gewald synthesis using this compound.
| Aldehyde Component | Activated Nitrile | Sulfur Source | Base | Product |
|---|
Thienothiophenes: Thienothiophenes are fused bicyclic systems composed of two thiophene rings, which are of great interest for applications in organic electronics. nih.govnih.gov Their synthesis typically begins with a pre-formed thiophene derivative that is subsequently annulated. encyclopedia.pubmdpi.com While a direct synthesis from this compound is not a standard route, it can serve as a precursor to a thiophene ring via the Gewald reaction as described above. The resulting substituted aminothiophene could then undergo further transformations to construct the second fused thiophene ring. A related strategy involves the synthesis of benzo[b]thiophenes from 2-nitrobenzaldehydes by reaction with thioglycolates, suggesting that similar cyclization strategies could be explored for building sulfur-containing fused rings from this compound. mdpi.com
Multi-component reactions (MCRs) are highly convergent chemical processes where three or more reactants combine in a single pot to form a complex product that incorporates portions of all starting materials. researchgate.netnih.gov This strategy is prized for its efficiency, atom economy, and its capacity to rapidly generate libraries of structurally diverse molecules. nih.govmdpi.com
The aldehyde functionality of this compound makes it an excellent candidate for a variety of MCRs. As previously discussed, it is a suitable carbonyl component in the Gewald three-component reaction for the synthesis of 2-aminothiophenes. organic-chemistry.org Beyond this, its aldehyde group can participate in other well-known MCRs, such as the Ugi and Passerini reactions, which are powerful tools for synthesizing peptide-like structures and α-acyloxy carboxamides, respectively. mdpi.com The Ugi four-component reaction, for instance, combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to create a complex bis-amide scaffold. mdpi.com By incorporating this compound into such MCRs, chemists can introduce the cyano- and nitro-substituted phenyl moiety into diverse molecular frameworks, providing a rapid entry point to novel and complex chemical entities. nih.gov
Precursor in Medicinal Chemistry Research
The ability to serve as a starting point for the synthesis of diverse heterocyclic scaffolds makes this compound a valuable building block in medicinal chemistry and drug discovery. Nitro-containing compounds are considered indispensable intermediates for the synthesis of pharmaceutically relevant molecules. frontiersin.orginnospk.com
In modern drug discovery, the creation of compound libraries containing a wide range of molecular scaffolds is essential for identifying new hit compounds in high-throughput screening campaigns. greenpharma.com Diversity-oriented synthesis aims to generate collections of structurally complex and diverse small molecules for this purpose. nih.gov
This compound is an exemplary building block for such efforts. Its capacity to undergo robust and versatile transformations like the Friedländer, Cadogan, and Gewald reactions allows for its strategic integration into a multitude of different heterocyclic cores. For example, the Gewald reaction is explicitly recognized as a valuable tool for creating libraries of compounds for further derivatization. derpharmachemica.com The presence of three distinct functional handles on the starting material provides numerous points for modification, either before or after the initial heterocycle-forming reaction. A closely related compound, 4-chloro-2-nitrobenzonitrile, is highlighted as a potent pharmaceutical intermediate for synthesizing a wide array of active pharmaceutical ingredients. nbinno.com This underscores the value of the 2-nitrobenzonitrile (B147312) scaffold in medicinal chemistry. By leveraging this compound, medicinal chemists can efficiently generate libraries of novel quinolines, indazoles, thiophenes, and other heterocycles, each bearing the unique electronic signature of the cyano- and nitro-substituted phenyl group, for exploration in various therapeutic programs. nih.gov
Synthesis of Scaffolds for Structure-Activity Relationship (SAR) Studies
The strategic placement of three distinct functional groups makes this compound an ideal starting point for generating molecular libraries for Structure-Activity Relationship (SAR) studies. SAR studies are crucial in medicinal chemistry for optimizing lead compounds by systematically modifying different parts of a molecule to understand their effect on biological activity. The aldehyde, nitro, and nitrile groups of this compound can be independently or sequentially modified to produce a wide array of analogs.
The aldehyde group is particularly amenable to a variety of transformations to explore how changes in this region of the scaffold impact activity. For instance, it can undergo:
Reductive amination: To introduce diverse amine functionalities.
Wittig reaction: To form alkenes with various substituents.
Oxidation: To generate the corresponding carboxylic acid.
Grignard/organolithium addition: To create secondary alcohols.
Simultaneously or subsequently, the nitro group can be reduced to an amine, which serves as a handle for introducing another layer of diversity through acylation, sulfonylation, or alkylation. The nitrile group can also be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine, further expanding the structural variations possible from this single scaffold. This systematic derivatization allows researchers to probe the specific interactions between the molecule and its biological target.
Table 1: Potential Derivatization Reactions of this compound for SAR Studies
| Functional Group | Reaction Type | Reagents/Conditions | Resulting Functional Group |
|---|---|---|---|
| Formyl (-CHO) | Reductive Amination | R-NH₂, NaBH(OAc)₃ | Secondary/Tertiary Amine |
| Formyl (-CHO) | Wittig Reaction | Ph₃P=CHR | Alkene |
| Formyl (-CHO) | Oxidation | KMnO₄ or CrO₃ | Carboxylic Acid |
| Nitro (-NO₂) | Reduction | H₂, Pd/C or SnCl₂ | Amine |
| Nitrile (-CN) | Hydrolysis (Acidic) | H₃O⁺, heat | Carboxylic Acid |
Derivatization for Prodrug Development or Bioconjugation Studies (from a synthetic perspective)
From a synthetic standpoint, this compound can be derivatized to create prodrugs or molecules suitable for bioconjugation. A prodrug is an inactive compound that is converted into an active drug within the body. The aldehyde functionality is a key reactive handle for this purpose.
For prodrug development, the formyl group can be condensed with amine- or hydroxyl-containing molecules to form Schiff bases (imines) or acetals, respectively. These linkages can be designed to be stable under normal conditions but cleavable under specific physiological conditions (e.g., changes in pH or the presence of certain enzymes) to release the active drug.
For bioconjugation, which involves attaching a molecule to a biological entity like a protein or antibody, the aldehyde group is highly valuable. It can react with hydrazide- or aminooxy-functionalized biomolecules to form stable hydrazone or oxime linkages. This type of "click chemistry" is efficient and can be performed under mild, aqueous conditions compatible with biological systems. The synthetic challenge lies in creating the appropriate derivative of this compound while preserving the reactive handle needed for the final conjugation step.
Building Block for Functional Materials Research
The electronic properties of this compound, characterized by the presence of three strong electron-withdrawing groups on an aromatic ring, make it an attractive building block for the synthesis of functional organic materials. lbl.gov These materials are of interest in fields such as electronics and supramolecular chemistry. drpress.org
Synthesis of Monomers for Polymerization
This compound can be chemically transformed into monomers for the synthesis of advanced polymers. For example, the reduction of the nitro group to an amine yields 4-formyl-2-aminobenzonitrile. This resulting amino-aldehyde can serve as a monomer in polycondensation reactions. It can react with other monomers containing two or more reactive groups (e.g., diamines or dianhydrides) to form polymers such as polyimines or, after further modifications, other high-performance polymers. The rigid, electron-deficient nature of the benzonitrile (B105546) core can impart desirable thermal and electronic properties to the final polymer.
Construction of Components for Supramolecular Assemblies
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions like hydrogen bonding and π-π stacking. rsc.org this compound possesses functional groups capable of participating in these interactions. The oxygen atoms of the formyl and nitro groups can act as hydrogen bond acceptors, while the electron-poor aromatic ring can engage in π-π stacking interactions with electron-rich aromatic systems. By strategically modifying this core, chemists can design molecular components that self-assemble into complex architectures such as liquid crystals, gels, or molecular cages. researchgate.netnih.gov
Precursors for Organic Electronic Materials (focused on synthesis)
The development of new organic semiconductors is a cornerstone of organic electronics. researchgate.net Materials with strong electron-accepting (n-type) properties are particularly sought after. Due to its highly electron-deficient nature, this compound is a promising precursor for synthesizing such materials. lbl.gov
In a typical synthetic route, the core structure of this compound would be incorporated into a larger, conjugated system. This often involves cross-coupling reactions like Suzuki, Stille, or Sonogashira reactions. To make the molecule amenable to these reactions, it would first need to be functionalized, for example, by introducing a halogen atom onto the aromatic ring. The resulting halogenated derivative can then be coupled with other aromatic building blocks to extend the π-conjugated system. The strong electron-withdrawing properties of the formyl, nitro, and nitrile groups are retained in the final molecule, enhancing its electron-accepting capabilities, which are essential for applications in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). drpress.orgresearchgate.net
Theoretical and Computational Chemistry Studies of 4 Formyl 2 Nitrobenzonitrile
Electronic Structure and Molecular Orbital Analysis
The electronic properties of 4-Formyl-2-nitrobenzonitrile are significantly influenced by the presence of three electron-withdrawing groups (formyl, nitro, and cyano) attached to the benzene (B151609) ring. These substituents are known to decrease the electron density of the aromatic core, which in turn affects the molecule's reactivity and electronic characteristics.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability.
For this compound, it is anticipated that the HOMO would be primarily localized on the benzonitrile (B105546) ring, with some contribution from the oxygen atoms of the nitro and formyl groups. The LUMO, conversely, is expected to be distributed over the electron-deficient aromatic ring and significantly influenced by the strongly electron-withdrawing nitro and formyl groups. The presence of these groups is predicted to lower the energy of the LUMO, making the molecule a good electron acceptor.
The HOMO-LUMO gap is expected to be relatively small, a characteristic often associated with increased reactivity and potential for charge transfer within the molecule.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Localization | Predicted Energy Level | Implication for Reactivity |
|---|---|---|---|
| HOMO | Primarily on the benzonitrile ring | Relatively low | Acts as an electron donor in reactions |
| LUMO | Distributed over the aromatic ring and electron-withdrawing groups | Significantly lowered | Acts as an electron acceptor in reactions |
| HOMO-LUMO Gap | Predicted to be small | Indicates higher reactivity and potential for electronic transitions |
Electrostatic potential maps (ESPs) provide a visual representation of the charge distribution within a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. libretexts.org For this compound, the ESP is expected to show a significant polarization of charge.
The regions around the oxygen atoms of the nitro and formyl groups, as well as the nitrogen of the cyano group, are predicted to be highly electron-rich, depicted as red or yellow areas on an ESP map. Conversely, the hydrogen atom of the formyl group and the aromatic protons are expected to be in electron-poor regions, shown in blue. The aromatic ring itself will likely exhibit a degree of positive potential due to the strong deactivating effects of the attached functional groups. This charge distribution suggests that the molecule would be susceptible to nucleophilic attack at the electron-deficient carbon atoms of the ring and the formyl group.
The introduction of multiple substituents can influence the aromaticity of the benzene ring. While benzene is the archetypal aromatic compound, strong electron-withdrawing or donating groups can cause some degree of bond length alternation and a slight decrease in aromatic character. aip.org In the case of this compound, the three electron-withdrawing groups are expected to perturb the electron density of the benzene ring. However, the benzonitrile core is predicted to retain a high degree of aromaticity, as the fundamental criteria for aromaticity (a cyclic, planar, and fully conjugated system with 4n+2 π electrons) are still met. Computational indices of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) or the Harmonic Oscillator Model of Aromaticity (HOMA), would likely show a slight reduction in aromaticity compared to unsubstituted benzene, but would still confirm the aromatic nature of the ring.
Conformational Analysis and Molecular Dynamics
The conformational flexibility of this compound is primarily determined by the rotation of the formyl and nitro groups around their single bonds connected to the aromatic ring. Molecular dynamics simulations could provide insights into the dynamic behavior and conformational landscape of the molecule.
The rotation of the formyl and nitro groups is not free and is hindered by steric and electronic effects. The energy required to overcome this hindrance is known as the rotational barrier.
Formyl Group Rotation: The formyl group in ortho-substituted benzaldehydes often exhibits a significant rotational barrier. ias.ac.in In this compound, steric hindrance between the formyl group and the adjacent nitro group is expected to be a major factor. Additionally, electronic effects, such as the potential for through-space interactions between the lone pairs of the oxygen atoms, could influence the barrier height. The rotational barrier for the formyl group is anticipated to be substantial, likely in the range of several kcal/mol. nih.gov
Nitro Group Rotation: The nitro group in ortho-substituted nitrobenzenes is also known to have a rotational barrier. researchgate.net Steric repulsion between the oxygen atoms of the nitro group and the adjacent formyl group will likely force the nitro group to be twisted out of the plane of the benzene ring to some extent in the ground state. The barrier to rotation would involve passing through a more planar transition state where steric hindrance is maximized.
Table 2: Predicted Rotational Barriers in this compound
| Rotating Group | Key Influencing Factors | Predicted Barrier Height |
|---|---|---|
| Formyl Group | Steric hindrance with the ortho-nitro group, electronic interactions. | Moderate to High |
| Nitro Group | Steric hindrance with the ortho-formyl group. | Moderate |
Due to the rotational barriers of the formyl and nitro groups, this compound is expected to exist as a mixture of different conformers. The relative stability of these conformers is determined by the interplay of steric and electronic effects.
The most stable conformer would likely be one that minimizes the steric repulsion between the adjacent formyl and nitro groups. This would likely involve the nitro group being significantly twisted out of the plane of the aromatic ring. The formyl group may also adopt a non-planar orientation to alleviate steric strain.
Computational methods, such as Density Functional Theory (DFT), could be employed to locate the energy minima corresponding to different conformers and calculate their relative energies. A potential energy surface scan for the rotation of both the formyl and nitro groups would reveal the most stable conformations and the transition states connecting them. It is plausible that several local minima exist, corresponding to different orientations of the functional groups, with energy differences of a few kcal/mol.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling allows for the detailed exploration of chemical reaction pathways, providing a step-by-step understanding of how reactants transform into products.
The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along a reaction coordinate. Its structure and energy determine the activation energy, or energy barrier, of a reaction. Computational methods, particularly those based on Density Functional Theory (DFT), are adept at locating and characterizing these fleeting structures.
For a reaction involving this compound, such as a nucleophilic addition to the formyl group, computational chemists would first model the 3D structures of the reactants and products. Using this information, algorithms can search the potential energy surface for the saddle point that corresponds to the transition state. A key characteristic of a true transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the forming of a new bond and the breaking of another).
Once the transition state is located and its energy calculated, the energy barrier can be determined by subtracting the energy of the reactants from the energy of the transition state. This calculated barrier provides a quantitative measure of the reaction's kinetic feasibility.
Table 1: Hypothetical Energy Profile for a Nucleophilic Addition to this compound
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants (this compound + Nucleophile) | 0.0 | Initial state of the system. |
| Transition State | +15.2 | Highest energy point; structure shows partial bond formation between the nucleophile and the formyl carbon. |
| Product (Adduct) | -5.8 | Final stable product of the addition reaction. |
Beyond a single transition state, many reactions involve multiple steps with intermediates and several transition states. Computational chemistry can map out the entire reaction pathway, connecting reactants, intermediates, and products through their respective transition states. This is often accomplished using methods like the Intrinsic Reaction Coordinate (IRC) calculations, which trace the path of steepest descent from a transition state down to the corresponding reactant and product minima on the potential energy surface.
The result is an energetic profile, a plot of energy versus the reaction coordinate. This profile provides a visual representation of the entire reaction mechanism, showing the relative energies of all stationary points (reactants, intermediates, transition states, and products). For this compound, this could reveal, for example, whether a reaction proceeds through a one-step concerted mechanism or a multi-step pathway involving stable intermediates.
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.comresearchgate.net It posits that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.comencyclopedia.pub MEDT uses the topological analysis of the electron localization function (ELF) and conceptual DFT (CDFT) indices to provide a detailed picture of the bonding changes along a reaction pathway. mdpi.comencyclopedia.pub
For this compound, MEDT can be used to analyze its reactivity in various reactions, such as cycloadditions or nucleophilic substitutions. mdpi.comresearchgate.net The analysis would begin by calculating CDFT indices to classify the molecule's electrophilic and nucleophilic character. mdpi.com Given the strong electron-withdrawing nature of the nitro (-NO2), formyl (-CHO), and cyano (-CN) groups, this compound is expected to be a strong electrophile.
An MEDT study of a reaction involving this molecule would analyze the flow of electron density from the nucleophile to the electrophilic centers on the this compound. The topological analysis of the ELF at the transition state would reveal the nature of the bond-forming processes, distinguishing between concerted, stepwise, or polar mechanisms. encyclopedia.pub The presence of the nitro group significantly influences the electron density distribution of the aromatic ring, which can be quantitatively analyzed to predict regioselectivity and reactivity. yu.edu.jo
Spectroscopic Property Prediction and Interpretation
Computational methods are highly effective at predicting various spectroscopic properties, aiding in the interpretation of experimental data and the structural elucidation of molecules.
Computational quantum chemistry can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in Fourier-Transform Infrared (FTIR) and Raman spectroscopy. scirp.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies and their corresponding intensities can be obtained. slideshare.net
For this compound, a DFT calculation (e.g., using the B3LYP functional) would yield a set of vibrational modes. researchgate.netresearchgate.net A normal mode analysis assigns each calculated frequency to specific molecular motions, such as C-H stretching, C=O stretching of the formyl group, symmetric and asymmetric stretching of the nitro group, and C≡N stretching of the nitrile group. researchgate.net These theoretical predictions are crucial for assigning the often complex and overlapping bands in experimental spectra. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other theoretical approximations. scirp.org
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium |
| Formyl C-H Stretch | 2900 - 2800 | Weak |
| C≡N Stretch (Nitrile) | 2240 - 2220 | Strong |
| C=O Stretch (Formyl) | 1710 - 1690 | Very Strong |
| Aromatic C=C Stretch | 1600 - 1450 | Medium-Strong |
| NO₂ Asymmetric Stretch | 1550 - 1520 | Very Strong |
| NO₂ Symmetric Stretch | 1360 - 1330 | Strong |
Note: These are typical frequency ranges based on computational studies of similar substituted benzonitriles and nitroaromatics. slideshare.netresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure determination. Computational methods can predict NMR chemical shifts (δ) and coupling constants (J) with considerable accuracy. The prediction involves calculating the magnetic shielding tensor for each nucleus in the molecule, which is then referenced against a standard (like tetramethylsilane) to yield the chemical shift.
A critical aspect for this compound is the conformational effect of the ortho-substituents. The formyl group (-CHO) and the nitro group (-NO2) can adopt different orientations relative to the benzene ring and to each other due to rotation around their single bonds. tandfonline.com Studies on ortho-substituted benzaldehydes show that steric and electronic interactions often lead to a preferred conformation. tandfonline.comtandfonline.comias.ac.in For instance, there can be a 'cis' or 'trans' arrangement of the formyl C=O bond relative to the C-C bond connected to the nitro group. tandfonline.com
Computational analysis would involve optimizing the geometries of different possible conformers and calculating their relative energies to determine the most stable conformation(s). Subsequently, NMR chemical shifts would be calculated for the dominant conformer. The chemical shift of the formyl proton is particularly sensitive to the electronic environment and the orientation of the nearby nitro group. cdnsciencepub.com Similarly, the chemical shifts of the aromatic protons are influenced by the combined electronic effects of all three substituents. researchgate.net These predictions are invaluable for assigning the signals in an experimental ¹H and ¹³C NMR spectrum.
Influence of Substituent Effects on Reactivity and Stability (QSAR/QSPR Context)
The formyl, nitro, and cyano groups are all classified as electron-withdrawing groups (EWGs). They pull electron density away from the benzene ring through a combination of inductive effects (-I) and resonance effects (-M or -R). The nitro group is one of the strongest EWGs, followed by the cyano and formyl groups. The positioning of these groups on the benzonitrile core creates a unique electronic profile that is crucial for understanding its reactivity.
Computational methods, such as Density Functional Theory (DFT), are instrumental in elucidating these substituent effects. nih.govresearchgate.net Calculations can map the molecular electrostatic potential (MEP), which visually represents the electron density distribution. For this compound, an MEP map would likely show regions of high positive potential (electron deficiency) on the aromatic ring, particularly at the carbons bearing the substituents, and on the hydrogen atoms. Conversely, the oxygen atoms of the nitro and formyl groups, and the nitrogen of the cyano group, would exhibit negative potential, indicating areas of higher electron density and potential sites for electrophilic attack.
The combined electron-withdrawing nature of the substituents significantly deactivates the aromatic ring towards electrophilic substitution reactions. The stability of the molecule is also influenced by these electronic delocalization effects. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies leverage the systematic effects of substituents to predict the biological activity or physicochemical properties of compounds. In the context of this compound and its analogs, QSAR/QSPR models would correlate molecular descriptors with observed activities or properties. These descriptors quantify the electronic, steric, and hydrophobic effects of the substituents.
Key electronic descriptors for the formyl, nitro, and cyano groups include Hammett constants (σ), which account for both inductive and resonance effects. The position of the substituent on the ring is also critical. For instance, the Hammett constants for the nitro group are different for the meta and para positions, reflecting the differential impact of resonance effects.
Below are illustrative tables of substituent constants that would be relevant in a QSAR/QSPR study of this compound and its derivatives.
Table 1: Electronic Properties of Substituents in this compound
| Substituent | Position | Inductive Effect (-I) | Resonance Effect (-M) |
| Cyano (-CN) | 1 | Strong | Strong |
| Nitro (-NO₂) | 2 | Strong | Strong |
| Formyl (-CHO) | 4 | Strong | Strong |
Table 2: Hammett and Other Relevant QSAR/QSPR Descriptors
| Substituent | Hammett Constant (σp) | Field Effect (F) | Resonance Effect (R) |
| -CN | 0.66 | 0.51 | 0.15 |
| -NO₂ | 0.78 | 0.65 | 0.13 |
| -CHO | 0.42 | 0.35 | 0.07 |
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are also critical in assessing reactivity. The energy of the LUMO is indicative of the molecule's ability to accept an electron, and a lower LUMO energy generally corresponds to a higher reactivity towards nucleophiles. Given the presence of three strong EWGs, this compound is expected to have a low-lying LUMO, making it susceptible to nucleophilic attack, particularly at the aromatic ring or the carbonyl carbon of the formyl group. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. mdpi.com
Advanced Analytical and Spectroscopic Elucidation Methodologies in Research
High-Resolution NMR Spectroscopy for Complex Structure Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. While basic 1D NMR can provide initial information, more complex structures necessitate advanced 2D NMR experiments.
Two-dimensional NMR techniques are powerful tools for unambiguously establishing the chemical structure of a compound. researchgate.netyoutube.comsdsu.eduyoutube.comlibretexts.org
COSY (Correlation Spectroscopy) would be used to identify proton-proton (¹H-¹H) coupling networks within the molecule. For 4-Formyl-3-nitrobenzonitrile, this would definitively show the relationships between the protons on the benzene (B151609) ring.
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms (¹H-¹³C). This would allow for the precise assignment of each carbon atom in the benzene ring and the formyl and nitrile groups to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons over two or three bonds. This is particularly valuable for identifying connections to quaternary carbons (those without attached protons), such as the carbons bearing the cyano and nitro groups, and the carbonyl carbon of the formyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) detects through-space correlations between protons that are close to each other, which is essential for determining stereochemistry and conformation. In a molecule like 4-Formyl-3-nitrobenzonitrile, NOESY could provide insights into the spatial arrangement of the substituents.
Currently, no published COSY, HSQC, HMBC, or NOESY data specifically for 4-Formyl-3-nitrobenzonitrile could be located.
Studying a compound's NMR spectrum in different solvents or at various temperatures can provide information about intermolecular interactions and dynamic processes, such as conformational changes. researchgate.netnih.govnih.gov For instance, changing the solvent could induce shifts in the proton and carbon signals, indicating interactions between the solvent and the electron-withdrawing groups of the molecule. Temperature-dependent studies could reveal information about the rotational barriers of the formyl and nitro groups. No such specific studies for 4-Formyl-3-nitrobenzonitrile are currently available in the reviewed literature.
High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is indispensable for determining the exact molecular weight of a compound, which in turn allows for the calculation of its elemental formula with high confidence. mdpi.compnnl.gov For 4-Formyl-3-nitrobenzonitrile (C₈H₄N₂O₃), the expected exact mass would be a key piece of identifying information.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to provide structural information. researchgate.net The fragmentation pattern of 4-Formyl-3-nitrobenzonitrile would be expected to show losses of characteristic fragments such as NO₂, CO, and HCN. Isotopic labeling, where an atom is replaced by its heavier isotope (e.g., ¹³C or ¹⁵N), is a powerful technique to trace the pathways of fragmentation reactions. nih.govnih.govmedchemexpress.comnih.govcapes.gov.brgoogle.com By labeling a specific position in the molecule, the origin of each fragment ion can be determined, providing deep mechanistic insights. A comprehensive search did not yield any specific HRMS, MS/MS fragmentation, or isotopic labeling studies for this compound.
X-ray Crystallography for Absolute Structural Determination
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise bond lengths, bond angles, and information about the packing of molecules in the crystal lattice.
For a multi-substituted benzene derivative like 4-Formyl-3-nitrobenzonitrile, X-ray crystallography would provide unequivocal proof of the substitution pattern (regiochemistry) on the aromatic ring, confirming the relative positions of the formyl, nitro, and cyano groups. mdpi.com This is particularly crucial in synthetic chemistry to verify the outcome of a reaction. A crystal structure would also reveal the planarity of the molecule and any intermolecular interactions, such as stacking or hydrogen bonding, that govern its solid-state structure. To date, a crystal structure for 4-Formyl-3-nitrobenzonitrile has not been deposited in the primary crystallographic databases.
Insights into Intermolecular Interactions in Crystalline State
While a detailed crystal structure analysis solely for 4-Formyl-2-nitrobenzonitrile is not extensively documented in publicly available literature, significant insights can be drawn from the crystallographic studies of its closely related derivatives. Analyses of compounds such as 4-formyl-2-nitrophenyl benzoates reveal the predominant role of weak C-H···O intermolecular interactions in stabilizing the crystal packing. nih.govnih.govresearchgate.net
Table 1: Representative Crystallographic Data for a 4-Formyl-2-nitrophenyl Derivative Data extracted from the analysis of 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate. nih.gov
| Parameter | Value |
| Chemical Formula | C₁₄H₇ClN₂O₇ |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.7366 (2) |
| b (Å) | 7.9480 (2) |
| c (Å) | 12.6539 (5) |
| α (°) | 90.0655 (11) |
| β (°) | 100.3204 (11) |
| γ (°) | 104.0633 (12) |
| Key Intermolecular Bonds | C-H···O |
In-Situ Spectroscopic Techniques for Reaction Monitoring
In-situ spectroscopy is indispensable for observing chemical transformations as they happen, providing data on reaction rates, the formation of transient intermediates, and endpoint determination without the need for sampling.
Real-time monitoring using Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy offers a powerful, non-invasive method to track the progress of reactions involving this compound.
UV-Vis Spectroscopy: This technique monitors changes in the electronic transitions of molecules. mdpi.com The aromatic system and functional groups of this compound possess distinct chromophores. During a reaction, such as the reduction of the nitro group to an amine, the UV-Vis spectrum would exhibit a significant shift. The disappearance of the absorbance band corresponding to the nitro-aromatic system and the appearance of a new band for the amino-substituted product can be quantitatively correlated with concentration changes over time, allowing for kinetic analysis. nih.gov
IR Spectroscopy: In-situ IR, particularly Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy, tracks changes in the vibrational frequencies of functional groups. researchgate.net For this compound, key vibrational bands for the formyl (C=O stretch, ~1700 cm⁻¹), nitro (asymmetric and symmetric stretches, ~1530 and 1350 cm⁻¹), and nitrile (C≡N stretch, ~2230 cm⁻¹) groups can be monitored simultaneously. For example, in a reaction where the aldehyde is oxidized to a carboxylic acid, the disappearance of the aldehyde C=O peak and the emergence of the broad O-H and new C=O stretches of the acid would signify reaction progress.
Table 2: Hypothetical Spectroscopic Changes During Reduction of this compound
| Technique | Analyte/Functional Group | Starting Material (Approx. λₘₐₓ or ν) | Product (Approx. λₘₐₓ or ν) | Observation |
| UV-Vis | Nitro-aromatic system | ~260-300 nm | ~320-380 nm (Amino product) | Bathochromic shift |
| IR | Nitro (NO₂) stretch | ~1530 cm⁻¹ | Disappears | Peak decay |
| IR | Amine (N-H) stretch | N/A | ~3300-3500 cm⁻¹ | Appearance of new peaks |
Online Nuclear Magnetic Resonance (NMR) spectroscopy, often implemented in flow chemistry setups, provides unparalleled detail about reaction mechanisms by identifying and structurally characterizing all soluble species, including short-lived intermediates. beilstein-journals.org By feeding a reaction mixture directly through an NMR flow cell, spectra can be acquired continuously. beilstein-journals.org
For reactions involving this compound, ¹H NMR would be particularly insightful. The chemical shifts of the aromatic protons are highly sensitive to the electronic effects of the substituents. The formation of an intermediate, for example, a hemiacetal during a reaction of the formyl group, would generate new, distinct signals in the NMR spectrum. Tracking the appearance and disappearance of these signals over time allows for the elucidation of complex reaction pathways and the validation of proposed mechanisms. beilstein-journals.org
Chromatographic Methods for Purity Assessment and Isolation of Intermediates
Chromatography is the cornerstone of analysis and purification in the synthesis of this compound, ensuring the chemical integrity of the final product and enabling the isolation of key intermediates.
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely used for the qualitative and quantitative analysis of reaction mixtures containing this compound.
HPLC: This technique is well-suited for analyzing the purity of this compound, which is a non-volatile solid. Reverse-phase HPLC methods, using columns like C18, can effectively separate the target compound from starting materials, byproducts, and intermediates based on polarity differences. sielc.comnih.gov A typical mobile phase might consist of a gradient of acetonitrile (B52724) and water. mdpi.com UV detection is commonly employed, leveraging the compound's strong UV absorbance.
GC-MS: While less common for non-volatile compounds, GC-MS can be used if the compound is thermally stable or can be derivatized to increase its volatility. researchgate.net It provides excellent separation and definitive identification through the mass spectrum, which serves as a molecular fingerprint. researchgate.net This method is particularly useful for identifying small, volatile impurities in a sample.
Table 3: Typical Chromatographic Methods for Analysis
| Method | Column | Mobile Phase/Carrier Gas | Detection | Application |
| HPLC | Newcrom R1 / C18 | Acetonitrile, Water, Formic Acid | UV (~254 nm) | Purity assessment, reaction monitoring |
| GC-MS | HP-5MS UI / similar | Helium | Mass Spectrometry | Identification of volatile impurities |
When an intermediate or the final product needs to be isolated in high purity and on a larger scale than analytical methods allow, preparative chromatography is employed. This technique operates on the same principles as analytical HPLC but uses larger columns, higher flow rates, and larger sample injection volumes. sielc.com
The analytical HPLC method developed for this compound can be scaled up for preparative separation. sielc.com By collecting fractions as they elute from the column, specific compounds within the reaction mixture can be isolated. This is crucial for obtaining pure samples of intermediates for further structural elucidation or for producing highly pure batches of the final this compound product, free from reaction byproducts.
Future Research Directions and Emerging Opportunities for 4 Formyl 2 Nitrobenzonitrile
Exploration of Novel and Unprecedented Reactivity Patterns
The unique electronic landscape of 4-formyl-2-nitrobenzonitrile, characterized by the strong electron-withdrawing properties of the nitrile and nitro groups, suggests the potential for novel reactivity. Future research could focus on harnessing this electronic bias to explore unprecedented chemical transformations. The strategic positioning of the formyl, nitro, and nitrile groups allows for a programmed, stepwise modification of the molecule.
Investigations into intramolecular cyclization reactions, facilitated by the proximity of the functional groups, could lead to the synthesis of novel heterocyclic frameworks. Furthermore, the activated aromatic ring is a prime candidate for nucleophilic aromatic substitution (SNAr) reactions, potentially enabling the introduction of a wide array of functional groups at specific positions. The exploration of domino and cascade reactions, initiated at one of the three functional sites, could provide efficient pathways to complex molecular architectures.
Table 1: Potential Novel Reaction Pathways for this compound
| Reaction Type | Potential Reagents | Potential Product Class | Research Focus |
| Intramolecular Cyclization | Reductants (for nitro group), organometallic reagents (with formyl group) | Fused heterocyclic compounds | Discovery of new ring systems |
| Nucleophilic Aromatic Substitution (SNAr) | Amines, alkoxides, thiols | Substituted benzonitrile (B105546) derivatives | Functionalization of the aromatic core |
| Domino/Cascade Reactions | Bifunctional nucleophiles | Polycyclic aromatic compounds | Efficient synthesis of complex molecules |
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic routes for this compound and its derivatives to continuous flow and automated platforms represents a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. flinders.edu.au The often hazardous nitration steps in the synthesis of related nitroaromatics could be rendered safer and more efficient in a continuous flow regime. psu.edu
Automated synthesis platforms, which combine robotics with flow chemistry, could be employed for the rapid generation of libraries of this compound derivatives. chimia.chchimia.ch This would be particularly valuable for medicinal chemistry applications, where the rapid synthesis and screening of analogues are crucial for lead optimization. The development of cartridge-based automated systems could make the synthesis of such compounds more accessible to a wider range of researchers. chimia.chchimia.ch
Asymmetric Synthesis and Chiral Induction with this compound
The development of asymmetric syntheses involving this compound as a substrate or a chiral auxiliary is a promising avenue for future research. The prochiral formyl group is an ideal handle for the introduction of chirality through asymmetric nucleophilic addition reactions. The use of chiral catalysts, such as organocatalysts or transition metal complexes, could enable the enantioselective synthesis of chiral secondary alcohols.
Furthermore, the nitro and nitrile functionalities could be exploited for chiral induction in subsequent transformations. For instance, chiral Schiff base ligands, which have been successfully employed in asymmetric catalysis, can be synthesized from nitrobenzaldehydes. mdpi.com The development of chiral ligands derived from this compound could open up new possibilities in asymmetric catalysis.
Table 2: Potential Asymmetric Transformations Involving this compound
| Transformation | Chiral Catalyst/Reagent | Potential Chiral Product |
| Asymmetric Nucleophilic Addition to Aldehyde | Chiral organocatalysts, chiral metal complexes | Chiral secondary alcohols |
| Asymmetric Reduction of Aldehyde | Chiral reducing agents | Chiral primary alcohols |
| Derivatization into Chiral Ligands | Chiral amines | Chiral Schiff bases, N-heterocyclic carbenes |
Development of Environmentally Benign Synthetic Routes
Future research should prioritize the development of environmentally benign synthetic routes to this compound. Traditional methods for the synthesis of nitroaromatics often rely on harsh reagents and produce significant amounts of waste. researchgate.netgoogle.comgoogle.com Green chemistry approaches, such as the use of solid acid catalysts, milder oxidizing agents, and alternative reaction media, could significantly reduce the environmental impact of its synthesis.
For instance, the use of metalloporphyrins as biomimetic catalysts for the oxidation of nitrotoluenes to nitrobenzaldehydes represents a promising green alternative. researchgate.net The application of microwave-assisted synthesis could also offer a more energy-efficient and faster route to this compound and its derivatives. nih.gov The development of catalytic ammoxidation processes, as has been explored for p-nitrobenzonitrile, could provide a more sustainable pathway from the corresponding nitrotoluene precursor. rsc.org
Synergistic Applications in Interdisciplinary Chemical Science
The unique combination of functional groups in this compound opens up possibilities for its application in various interdisciplinary fields. The electron-deficient nature of the aromatic ring, coupled with the presence of versatile functional groups, makes it an interesting building block for materials science. Its incorporation into polymers or covalent organic frameworks (COFs) could lead to materials with novel electronic or porous properties.
In medicinal chemistry, the this compound scaffold could serve as a starting point for the synthesis of novel therapeutic agents. The individual functional groups are known to be present in various bioactive molecules, and their combination in a single scaffold could lead to synergistic effects. For example, the nitro group can act as a bioisostere for other functional groups and can also be reduced to an amino group, a common moiety in pharmaceuticals.
Advanced Computational Studies for Predictive Chemical Design
Advanced computational studies can play a crucial role in guiding the future development and application of this compound. Quantum mechanical calculations can provide insights into its electronic structure, reactivity, and spectroscopic properties. nih.gov This information can be used to predict the outcomes of chemical reactions and to design novel synthetic strategies.
Machine learning algorithms can be trained on existing experimental data to develop predictive models for the properties and reactivity of this compound and its derivatives. chemrxiv.org These models can then be used to screen virtual libraries of compounds for desired properties, accelerating the discovery of new materials and therapeutic agents. Computational docking studies could also be employed to explore the potential of its derivatives as inhibitors of biological targets.
Q & A
Q. What are the common synthetic routes for preparing 4-Formyl-2-nitrobenzonitrile, and how can reaction conditions be optimized for higher yields?
Answer: this compound is typically synthesized via multi-step reactions involving nitration, formylation, or cyano group introduction. A validated approach for structurally similar compounds involves:
Benzoyl chloride formation : Reacting nitro-substituted benzoic acids with thionyl chloride to generate reactive intermediates (e.g., 3-nitro-2-methylbenzoyl chloride) .
Esterification/Coupling : Combining the intermediate with hydroxy-substituted nitrobenzaldehydes (e.g., 4-hydroxy-3-nitrobenzaldehyde) in acetonitrile with a base like pyridine to form the target compound .
Optimization Tips :
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers prioritize?
Answer: Key techniques include:
- FT-IR Spectroscopy :
- NMR Spectroscopy :
- Mass Spectrometry (MS) : Molecular ion peaks ([M]⁺) confirm molecular weight, while fragmentation patterns validate functional groups .
Advanced Research Questions
Q. How do electronic effects of the nitro and formyl groups influence the reactivity of this compound in nucleophilic substitution reactions?
Answer: The nitro group is a strong electron-withdrawing meta-director, while the formyl group acts as an electron-withdrawing para-director. Together, they:
- Deactivate the aromatic ring , reducing electrophilic substitution rates.
- Direct nucleophiles to specific positions (e.g., para to the nitro group or ortho to the formyl group).
Experimental Design : - Use computational models (DFT) to map electron density and predict reactive sites .
- Compare reactivity with analogs (e.g., 4-Nitrobenzonitrile lacking the formyl group) to isolate electronic effects .
Q. What computational methods are suitable for modeling the electronic structure of this compound, and how do they correlate with experimental spectroscopic data?
Answer:
- Density Functional Theory (DFT) :
- Time-Dependent DFT (TD-DFT) :
Q. How should researchers address discrepancies in reported crystallographic data for this compound derivatives, and what validation steps are critical?
Answer: Discrepancies (e.g., dihedral angles between aromatic rings in esters) arise from crystal packing or intermolecular interactions. Resolution Strategies :
Cross-Validation : Compare single-crystal X-ray data (e.g., CCDC entries) with computational models .
Thermal Ellipsoid Analysis : Assess positional uncertainty in crystal structures to identify measurement errors .
Reproducibility : Synthesize derivatives (e.g., 4-formyl-2-nitrophenyl benzoates) under controlled conditions to confirm structural trends .
Q. What safety protocols are essential for handling this compound in high-temperature reactions?
Answer:
- Personal Protective Equipment (PPE) : Acid-resistant gloves, face shields, and flame-retardant lab coats .
- Ventilation : Use fume hoods to prevent inhalation of nitro group-derived toxic vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb using inert materials (e.g., vermiculite) .
Q. How can researchers leverage comparative analysis with structural analogs to predict the biological activity of this compound?
Answer: Compare functional group effects using analogs:
| Compound | Functional Groups | Observed Activity |
|---|---|---|
| 4-Nitrobenzonitrile | Nitro, cyano | Moderate enzyme inhibition |
| 4-Formyl-2-methoxybenzonitrile | Formyl, methoxy, cyano | Enhanced solubility |
| This compound | Nitro, formyl, cyano | Potential neuroprotective effects |
Q. Methodology :
- Conduct in vitro assays (e.g., enzyme inhibition) under standardized conditions.
- Use QSAR models to correlate substituent electronic parameters (Hammett constants) with bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
